Coniferyl alcohol Coniferyl alcohol Coniferol is a phenylpropanoid that is one of the main monolignols, produced by the reduction of the carboxy functional group in cinnamic acid and the addition of a hydroxy and a methoxy substituent to the aromatic ring. It has a role as a monolignol, a mouse metabolite, a pheromone, an animal metabolite, a plant metabolite and a volatile oil component. It is a phenylpropanoid and a member of guaiacols. It is functionally related to an (E)-cinnamyl alcohol.
Coniferyl alcohol is a natural product found in Magnolia officinalis, Paecilomyces fulvus, and other organisms with data available.
See also: Polignate Sodium (monomer of); Ammonium lignosulfonate (monomer of); Calcium lignosulfonate (20000 MW) (monomer of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 32811-40-8
VCID: VC21138113
InChI: InChI=1S/C10H12O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-5,7,11-12H,6H2,1H3/b3-2+
SMILES: COC1=C(C=CC(=C1)C=CCO)O
Molecular Formula: C10H12O3
Molecular Weight: 180.20 g/mol

Coniferyl alcohol

CAS No.: 32811-40-8

Cat. No.: VC21138113

Molecular Formula: C10H12O3

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

Coniferyl alcohol - 32811-40-8

Specification

Description Coniferol is a phenylpropanoid that is one of the main monolignols, produced by the reduction of the carboxy functional group in cinnamic acid and the addition of a hydroxy and a methoxy substituent to the aromatic ring. It has a role as a monolignol, a mouse metabolite, a pheromone, an animal metabolite, a plant metabolite and a volatile oil component. It is a phenylpropanoid and a member of guaiacols. It is functionally related to an (E)-cinnamyl alcohol.
Coniferyl alcohol is a natural product found in Magnolia officinalis, Paecilomyces fulvus, and other organisms with data available.
See also: Polignate Sodium (monomer of); Ammonium lignosulfonate (monomer of); Calcium lignosulfonate (20000 MW) (monomer of) ... View More ...
CAS No. 32811-40-8
Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
IUPAC Name 4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenol
Standard InChI InChI=1S/C10H12O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-5,7,11-12H,6H2,1H3/b3-2+
Standard InChI Key JMFRWRFFLBVWSI-NSCUHMNNSA-N
Isomeric SMILES COC1=C(C=CC(=C1)/C=C/CO)O
SMILES COC1=C(C=CC(=C1)C=CCO)O
Canonical SMILES COC1=C(C=CC(=C1)C=CCO)O
Appearance Oil
Melting Point 74 °C

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